molecular formula C8H10N2 B2752818 4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole CAS No. 1250664-23-3

4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole

Cat. No.: B2752818
CAS No.: 1250664-23-3
M. Wt: 134.182
InChI Key: PNUFCVKUFALPFP-UHFFFAOYSA-N
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Description

4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at the 4th and 5th positions and a prop-2-ynyl group at the 1st position. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the use of tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from aldehydes and amines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, which can exhibit different physical and chemical properties depending on the nature of the substituents .

Scientific Research Applications

4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the prop-2-ynyl group allows for unique interactions with biological macromolecules, potentially leading to the inhibition of enzyme activity or alteration of receptor function .

Comparison with Similar Compounds

Uniqueness: 4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole is unique due to the presence of both methyl and prop-2-ynyl groups, which confer distinct chemical reactivity and biological activity. This combination of substituents allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

4,5-dimethyl-1-prop-2-ynylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-4-5-10-6-9-7(2)8(10)3/h1,6H,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUFCVKUFALPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)CC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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